4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyloxy group at the 4-position, a bromine atom at the 7-position, and a methoxy group at the 5-position of the indole ring, along with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The benzyloxy, bromo, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with benzyl bromide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol reacts with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methoxy group.
4-(Benzyloxy)-2-hydroxybenzoic acid: Similar structure with a hydroxy group and a carboxylic acid group.
7-Bromo-5-methoxy-1H-indole-2-carboxylic acid: Lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid is unique due to the specific combination of substituents on the indole ring, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14BrNO4 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
7-bromo-5-methoxy-4-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C17H14BrNO4/c1-22-14-8-12(18)15-11(7-13(19-15)17(20)21)16(14)23-9-10-5-3-2-4-6-10/h2-8,19H,9H2,1H3,(H,20,21) |
InChI Key |
PPRVDOZHUWKWFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1OCC3=CC=CC=C3)C=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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